molecular formula C30H24N2O9 B13008732 1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13008732
M. Wt: 556.5 g/mol
InChI Key: CNTRQYAUKRPOEN-ZHZKMDAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, benzoyl, and pyrimidine moieties, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione” typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the tetrahydrofuran ring through cyclization reactions.

    Step 2: Introduction of benzoyl groups via Friedel-Crafts acylation.

    Step 3: Addition of hydroxyl groups through selective oxidation reactions.

    Step 4: Coupling with pyrimidine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

“1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce diols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione” involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione: can be compared with other compounds having similar structures or functional groups, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H24N2O9

Molecular Weight

556.5 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C30H24N2O9/c33-21-16-17-32(28(38)31-21)27-30(40,25(37)20-14-8-3-9-15-20)29(39,24(36)19-12-6-2-7-13-19)26(41-27)23(35)22(34)18-10-4-1-5-11-18/h1-17,23,26-27,35,39-40H,(H,31,33,38)/t23?,26-,27-,29-,30+/m1/s1

InChI Key

CNTRQYAUKRPOEN-ZHZKMDAQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C([C@@H]2[C@@]([C@@]([C@@H](O2)N3C=CC(=O)NC3=O)(C(=O)C4=CC=CC=C4)O)(C(=O)C5=CC=CC=C5)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)(C(=O)C4=CC=CC=C4)O)(C(=O)C5=CC=CC=C5)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.